Alcophosphamide-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

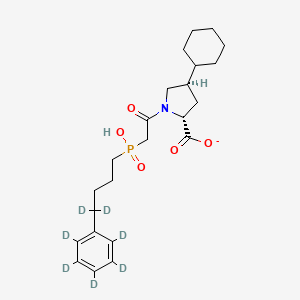

Alcophosphamide-d4 (AP-d4) is an isotopically labeled compound that has been used in a variety of scientific research applications. It is an alkylating agent, which means it is capable of forming covalent bonds with other molecules, and is a derivative of cyclophosphamide, an anti-cancer drug. AP-d4 is an important tool in the study of biochemical and physiological processes in the body and has been used in a variety of experiments to understand the effects of certain drugs and treatments. The purpose of

科学的研究の応用

Scientific Research Applications of Cyclophosphamide Derivatives

Cyclophosphamide is an alkylating agent used in the treatment of various malignancies and as an immunosuppressive agent for autoimmune diseases. The compound undergoes hepatic metabolism to form active metabolites that elicit therapeutic effects. The focus on derivatives such as "Alcophosphamide-d4" in research could be related to exploring the pharmacokinetics, therapeutic outcomes, and the mechanistic pathways involved in its bioactivation and action.

Pharmacogenetic Variation and Therapeutic Outcomes

Research indicates that pharmacogenetic variations, particularly in genes like CYP2C19 and CYP2B6, significantly influence the pharmacokinetics and clinical outcomes of cyclophosphamide treatment. These variations affect the bioactivation process of cyclophosphamide, impacting therapeutic effectiveness across different conditions such as hematological malignancies, breast cancer, systemic lupus erythematosus, and in myeloablative therapy (Helsby et al., 2019).

Molecular Mechanisms of Cardiotoxicity

Cyclophosphamide's cardiotoxic effects have been extensively studied to understand the underlying molecular mechanisms. The drug's metabolites, particularly acrolein, contribute to cardiotoxicity by inducing oxidative stress, inflammation, endothelial dysfunction, and direct myocardial damage. This research area aims to mitigate adverse effects while retaining therapeutic efficacy, guiding the development of safer treatment protocols (Iqubal et al., 2019).

Role in Immunomodulation

The immunosuppressive properties of cyclophosphamide and its derivatives make them valuable in research focused on autoimmune diseases and in facilitating organ transplantation. The modulation of immune responses through cyclophosphamide involves altering lymphocyte populations, reducing pro-inflammatory cytokines, and inducing tolerance mechanisms. This line of research is crucial for developing more effective and targeted immunotherapeutic strategies (Weiner & Cohen, 2002).

作用機序

Target of Action

Alcophosphamide-d4 is a metabolite of the chemotherapeutic agent Cyclophosphamide . It is primarily targeted towards CXCR , Fluorescent Dye , GCGR , and Neuropeptide Y Receptor . These targets play crucial roles in various biological processes, including cancer progression, endocrine regulation, metabolic diseases, and neurological disorders .

Mode of Action

This compound, similar to its parent compound Cyclophosphamide, is a prodrug that requires enzymatic bioactivation to manifest cytostatic activity . Following activation and formation of phosphoramide mustard, this compound acts as a bi-functional alkylating agent . It forms both intra- and interstrand DNA cross-links and DNA-protein cross-links , resulting in inhibition of DNA replication and cell death by apoptosis .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its targets, which include CXCR, GCGR, and Neuropeptide Y Receptor . These pathways are involved in various physiological processes, including immune response, glucose homeostasis, and neuronal signaling . The disruption of these pathways by this compound can lead to altered cellular functions and potential therapeutic effects.

Pharmacokinetics

The pharmacokinetics of this compound is expected to be similar to that of Cyclophosphamide, given that it is a metabolite of the latter . Cyclophosphamide undergoes a complex process of metabolic activation and inactivation . A population pharmacokinetic model has been developed that simultaneously describes the kinetics of Cyclophosphamide and its active metabolite, 4-hydroxycyclophosphamide . This model could potentially be applied to understand the ADME properties of this compound.

Result of Action

The primary result of this compound action is the induction of DNA damage, leading to cell death . By forming DNA cross-links, this compound disrupts the normal process of DNA replication . This disruption can trigger apoptosis, or programmed cell death, effectively eliminating cancerous or abnormal cells .

特性

| { "Design of the Synthesis Pathway": "The synthesis of Alcophosphamide-d4 involves the conversion of cyclophosphamide to Alcophosphamide-d4 through a series of chemical reactions.", "Starting Materials": [ "Cyclophosphamide", "Deuterium oxide", "Sodium hydroxide", "Acetic anhydride", "Acetic acid", "Methanol", "Hydrochloric acid", "Sodium chloride" ], "Reaction": [ "Cyclophosphamide is first dissolved in deuterium oxide and treated with sodium hydroxide to form the intermediate compound", "The intermediate compound is then treated with acetic anhydride in the presence of acetic acid to form Alcophosphamide-d4", "The reaction mixture is then neutralized with hydrochloric acid and the product is extracted with methanol", "The methanol extract is then dried and the product is purified by recrystallization from a mixture of methanol and water", "The final product is obtained as a white crystalline solid and characterized by spectroscopic methods" ] } | |

CAS番号 |

1794817-39-2 |

分子式 |

C7H17Cl2N2O3P |

分子量 |

283.122 |

IUPAC名 |

3-[amino-[bis(2-chloro-2,2-dideuterioethyl)amino]phosphoryl]oxypropan-1-ol |

InChI |

InChI=1S/C7H17Cl2N2O3P/c8-2-4-11(5-3-9)15(10,13)14-7-1-6-12/h12H,1-7H2,(H2,10,13)/i2D2,3D2 |

InChIキー |

BZGFIGVSVQRQBJ-RRVWJQJTSA-N |

SMILES |

C(CO)COP(=O)(N)N(CCCl)CCCl |

同義語 |

N,N-Bis(2-chloroethyl)phosphorodiamidic Acid-d4 3-Hydroxypropyl Ester; O-(3-Hydroxypropyl) N,N-Bis(2-chloroethyl)phosphorodiamidate-d4; NSC 153182-d4; NSC 227248-d4; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586494.png)

![(1-Methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B586501.png)

![7aH-[1,3]Thiazolo[3,2-d][1,2,4]oxadiazole](/img/structure/B586507.png)

![(2R,5S,10aS,10bS)-Octahydro-10b-hydroxy-5-isobutyl-2-isopropyl-3,6-dioxo-8H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-2-carboxylic Acid](/img/structure/B586512.png)